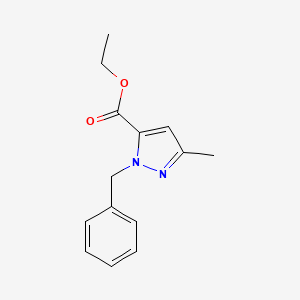

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 2-benzyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIFXZXPWKOCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by benzylation and methylation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

化学反应分析

Types of Reactions

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学研究应用

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

作用机制

The mechanism of action of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Structural Variations and Physicochemical Properties

The table below highlights key structural analogues, their substituents, molecular weights, and distinguishing properties:

*Calculated based on formula C₁₄H₁₆N₂O₂. †Estimated range based on substituent variability.

Key Research Findings

Substituent Effects on Bioactivity :

- Bulky groups at R1 (e.g., benzyl, 4-methoxybenzyl) enhance cellular uptake and target binding compared to smaller substituents like methyl .

- Electron-withdrawing groups (e.g., sulfonyl in ) at R3/R4 increase metabolic stability but may reduce solubility.

Structural Stability :

- Ethyl esters at R5 generally improve solubility in organic solvents, whereas phenyl or heteroaryl groups (e.g., ) contribute to higher melting points and crystallinity .

生物活性

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms, along with an ethyl ester group, a benzyl group, and a methyl substituent. Its molecular formula is , with a molecular weight of approximately 245.27 g/mol. The compound's structure contributes to its biological activity by influencing how it interacts with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. This activity is likely mediated through inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Anticancer Potential

This compound has been explored for its anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific concentrations .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory effects may stem from its ability to inhibit COX enzymes, while its anticancer effects could be linked to alterations in microtubule dynamics and apoptosis pathways .

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds effectively inhibited microtubule assembly in cancer cells at concentrations as low as 20 μM. Furthermore, the most promising compounds were shown to enhance caspase activity, indicating their potential as apoptosis-inducing agents in cancer therapy .

Anti-inflammatory Evaluation

In another study focused on anti-inflammatory activity, this compound was evaluated using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema compared to control groups, showcasing the compound's potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Exhibits antimicrobial and anti-inflammatory properties | |

| Mthis compound | Similar structure but lacks ethyl group | |

| Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Contains bromine substituent; potential for enhanced bioactivity |

常见问题

Q. What synthetic routes are commonly employed to prepare ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, and what are the critical reaction conditions?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives under reflux conditions . Key steps include temperature control (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography or recrystallization. Optimization of stoichiometry and reaction time is critical to minimize side products like regioisomers or uncyclized intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- 1H NMR : Characteristic peaks include the ethyl ester group (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet), benzyl protons (δ ~5.2 ppm, singlet), and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- IR : Ester carbonyl stretches (C=O) appear at ~1700–1750 cm⁻¹, and pyrazole ring vibrations are observed at ~1500–1600 cm⁻¹ .

- MS : The molecular ion peak (M⁺) should match the theoretical molecular weight (e.g., 260.3 g/mol for C₁₄H₁₆N₂O₂), with fragmentation patterns confirming substituent loss (e.g., ethyl or benzyl groups) .

Q. What are the recommended protocols for handling and storage to ensure compound stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, high temperatures (>50°C), or UV light, which may degrade the ester or pyrazole moieties .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and which software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and stereochemistry. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure refinement uses programs like SHELXL for small-molecule crystallography . For example, the benzyl and methyl substituents on the pyrazole ring can be validated via bond lengths (C–N: ~1.34 Å) and angles .

Q. What experimental strategies mitigate regioselectivity challenges during pyrazole ring formation?

Regioselectivity in pyrazole synthesis can be controlled by:

- Using electron-withdrawing groups (e.g., esters) to direct cyclization .

- Employing microwave-assisted synthesis to enhance reaction kinetics and reduce side products .

- Analyzing intermediates via LC-MS to identify competing pathways .

Q. How can computational methods (DFT, molecular docking) predict biological activity or reactivity?

- DFT calculations (e.g., Gaussian 09) optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity .

- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes) by simulating binding affinities and poses . For instance, the benzyl group may enhance hydrophobic interactions with receptor pockets .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- NMR spiking : Add a pure reference sample to identify impurities.

- HPLC-DAD/MS : Compare retention times and fragmentation patterns to detect isomers or degradation products .

- TGA/DSC : Assess thermal stability to rule out solvent or moisture artifacts .

Q. What methodologies evaluate the compound’s potential as a bioactive scaffold (e.g., enzyme inhibition)?

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence or colorimetric substrates .

- SAR studies : Modify substituents (e.g., replacing benzyl with other aryl groups) to correlate structure with activity .

- ADMET profiling : Use Caco-2 cells for permeability assays and cytochrome P450 enzymes for metabolic stability .

Data Contradictions and Mitigation

- Safety Data Gaps : While safety sheets classify the compound as non-hazardous , ecological toxicity data (e.g., biodegradability) are unavailable. Researchers should adopt precautionary measures (e.g., waste neutralization) .

- Spectral Variability : Batch-dependent NMR shifts may arise from residual solvents or tautomerism. Dry samples thoroughly and record spectra in deuterated DMSO or CDCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。